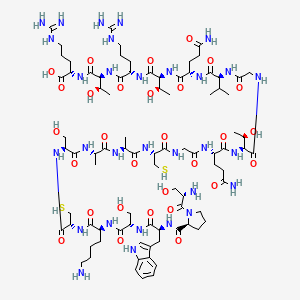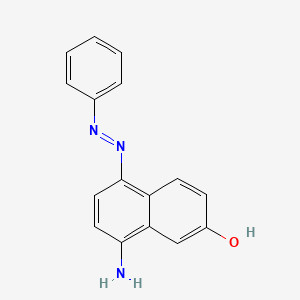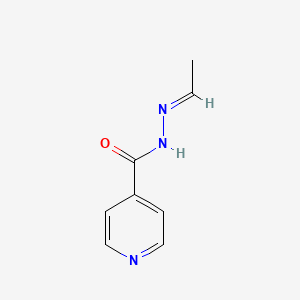![molecular formula C5H3BrF6 B14748260 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene CAS No. 2546-54-5](/img/structure/B14748260.png)
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene typically involves the introduction of fluorine atoms into the organic framework. One common method is the use of difluoromethylation reagents, which can introduce the difluoromethyl group into the molecule. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the starting materials are subjected to fluorinating agents under controlled conditions. The process may also include purification steps to ensure the desired product’s high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the but-1-ene moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to replace the bromine atom.
Addition: Electrophiles like halogens or nucleophiles like water can add across the double bond.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a fluorinated amine derivative, while addition of water can form a fluorinated alcohol.
Scientific Research Applications
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to study their properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene exerts its effects depends on its interaction with other molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological targets. Fluorinated compounds often exhibit unique binding properties with enzymes and receptors, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluorobut-1-ene: Lacks the bromo and difluoromethyl groups, making it less reactive in certain substitution reactions.
3-Bromo-3,4,4,4-tetrafluorobut-1-ene: Similar structure but without the difluoromethyl group, affecting its chemical properties and reactivity.
Uniqueness
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene is unique due to the presence of both bromo and difluoromethyl groups, which confer distinct reactivity and properties. This combination allows for specific applications in synthesis and research that other similar compounds may not provide.
Properties
CAS No. |
2546-54-5 |
|---|---|
Molecular Formula |
C5H3BrF6 |
Molecular Weight |
256.97 g/mol |
IUPAC Name |
3-[bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene |
InChI |
InChI=1S/C5H3BrF6/c1-2-3(7,4(6,8)9)5(10,11)12/h2H,1H2 |
InChI Key |
YKCSDXORPSTWAR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(F)(F)F)(C(F)(F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


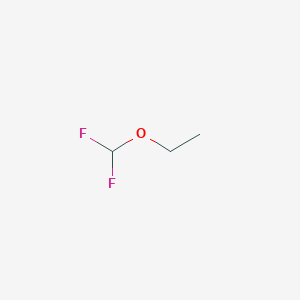
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
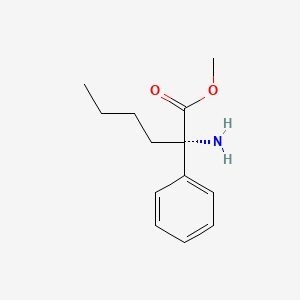

![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
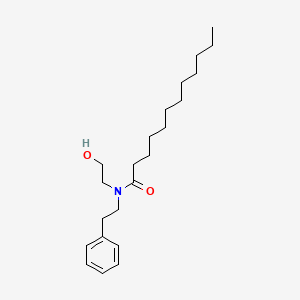
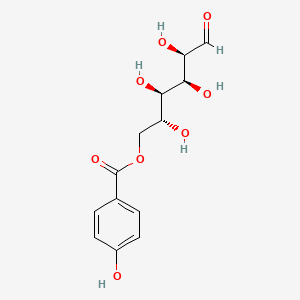
![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
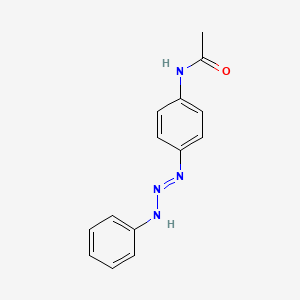
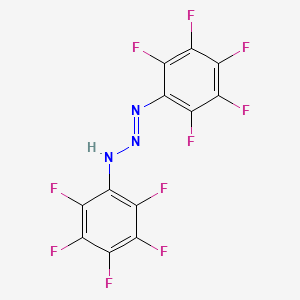
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
